1-O-Aminobutyl-9-tetrahydrocannabinol
Description
Properties
CAS No. |
129258-51-1 |
|---|---|
Molecular Formula |
C25H39NO2 |
Synonyms |
1-O-Aminobutyl-9-tetrahydrocannabinol |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of 1 O Aminobutyl Δ9 Tetrahydrocannabinol
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of 1-O-aminobutyl-Δ9-tetrahydrocannabinol reveals two primary building blocks: the Δ9-tetrahydrocannabinol core and a suitable aminobutyl precursor. The key disconnection is the ether linkage at the C1 phenolic hydroxyl group of the THC molecule.
Synthesis of the Δ9-tetrahydrocannabinol Scaffold
The synthesis of the Δ9-THC scaffold is a well-documented field, with numerous strategies developed over several decades. researchgate.net A common and effective approach involves the acid-catalyzed condensation of olivetol (B132274) with a suitable monoterpene derivative. nih.govspringernature.com
One of the pioneering and still relevant methods is the reaction of olivetol with (+)-p-mentha-2,8-dien-1-ol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), which can directly yield (–)-trans-Δ⁹-THC. nih.govrsc.org The reaction proceeds through the formation of a carbocation on the terpene, which then undergoes an electrophilic aromatic substitution with the electron-rich resorcinol (B1680541) ring of olivetol, followed by cyclization to form the characteristic tricyclic structure of THC. nih.gov

Table 1: Key Reactions in Δ9-THC Scaffold Synthesis
| Reaction Type | Reactants | Catalyst | Key Features |
|---|---|---|---|
| Friedel-Crafts Alkylation/Cyclization | Olivetol, (+)-p-mentha-2,8-dien-1-ol | Lewis Acid (e.g., BF₃·OEt₂) | One-pot synthesis, stereoselectivity can be influenced by the choice of catalyst and reaction conditions. nih.govrsc.org |
Alternative strategies include Diels-Alder reactions between appropriate dienes and dienophiles, which can provide access to different stereoisomers of THC. researchgate.netrsc.org The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials. For the synthesis of the naturally occurring (–)-trans-Δ⁹-THC, methods that offer high stereocontrol are preferred. researchgate.net
Preparation and Derivatization of the Aminobutyl Moiety
The aminobutyl moiety required for the etherification must be appropriately functionalized to facilitate the reaction with the phenolic hydroxyl group of THC. A common strategy involves using a bifunctional aminobutyl derivative where the amino group is protected, and the other end is a good leaving group suitable for a Williamson ether synthesis.
A suitable precursor would be N-(4-bromobutyl)phthalimide or a similar N-protected 4-halobutane. The phthalimide (B116566) group serves as an effective protecting group for the primary amine, preventing it from interfering with the etherification reaction. This protecting group can be subsequently removed under mild conditions, typically by hydrazinolysis, to reveal the desired primary amine in the final product.
The synthesis of such precursors is straightforward. For instance, 1,4-dibromobutane (B41627) can be reacted with potassium phthalimide to yield N-(4-bromobutyl)phthalimide. The choice of the halogen (bromo or iodo) can influence the reactivity in the subsequent etherification step.
Reaction Pathways for O-Aminobutyl Ether Formation
The formation of the ether linkage between the Δ9-THC scaffold and the aminobutyl side chain is the pivotal step in the synthesis of 1-O-aminobutyl-Δ9-tetrahydrocannabinol.
Etherification Methodologies and Mechanistic Considerations
The most common method for forming an aryl ether from a phenol (B47542) is the Williamson ether synthesis. In this case, the phenolic hydroxyl group of Δ9-THC is first deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the N-protected 4-halobutane, displacing the halide and forming the ether bond.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 reaction. The choice of base is crucial; a relatively mild base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often sufficient to deprotonate the phenolic hydroxyl without causing unwanted side reactions on the THC scaffold.

An alternative to the Williamson ether synthesis is the Mitsunobu reaction. This reaction allows for the direct coupling of the phenolic hydroxyl group with an N-protected 4-aminobutanol using a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). While efficient, the Mitsunobu reaction requires careful purification to remove the phosphine oxide and hydrazine (B178648) byproducts.
Optimization of Reaction Conditions for Yield and Purity
Optimizing the reaction conditions is critical to maximize the yield and purity of the desired product. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.
Table 2: Optimization Parameters for Williamson Ether Synthesis of 1-O-Aminobutyl-Δ9-THC
| Parameter | Options | Considerations |
|---|---|---|
| Base | K₂CO₃, NaH, Cs₂CO₃ | The strength of the base should be sufficient to deprotonate the phenol but not so strong as to cause elimination or other side reactions. Cesium carbonate can sometimes lead to higher yields. |
| Solvent | DMF, Acetonitrile, Acetone | A polar aprotic solvent is preferred to solvate the cation of the base and facilitate the SN2 reaction. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Optimization is key. |
| Leaving Group | Br, I, OTs | Iodides are generally more reactive than bromides, which can allow for milder reaction conditions. Tosylates are also excellent leaving groups. |
Following the etherification, the protecting group on the amine must be removed. For a phthalimide protecting group, treatment with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) is a standard and effective method. This step must be performed carefully to avoid any degradation of the THC core. The final product would then be purified using chromatographic techniques, such as column chromatography, to isolate the pure 1-O-aminobutyl-Δ9-tetrahydrocannabinol.
Stereochemical Control and Stereoisomer Resolution in Synthesis
The Δ9-THC molecule possesses two chiral centers at C6a and C10a, leading to the possibility of four stereoisomers. The naturally occurring and most psychoactive isomer is (–)-trans-Δ⁹-THC, which has a (6aR,10aR) configuration. nih.gov
Achieving stereochemical control is a significant challenge in the synthesis of THC derivatives. The initial synthesis of the Δ9-THC scaffold is the critical step for establishing the desired stereochemistry. The use of chiral starting materials, such as naturally derived (+)-p-mentha-2,8-dien-1-ol, can lead to the preferential formation of the desired (–)-trans-Δ⁹-THC isomer. nih.govrsc.org
Asymmetric synthesis strategies, employing chiral catalysts or auxiliaries, have also been developed to control the stereochemical outcome of the cyclization reaction. researchgate.net These methods aim to produce a single enantiomer, thus avoiding the need for later resolution.
If a racemic or diastereomeric mixture of Δ9-THC is produced, resolution of the stereoisomers is necessary. This can be achieved through several methods:
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the different stereoisomers. nih.gov
Diastereomeric Salt Formation: The phenolic hydroxyl group can be reacted with a chiral acid to form diastereomeric esters. These diastereomers can then be separated by crystallization or chromatography, followed by hydrolysis to regenerate the enantiomerically pure THC derivative.
It is important to note that the etherification reaction at the C1 phenolic hydroxyl group does not affect the stereocenters at C6a and C10a. Therefore, if an enantiomerically pure Δ9-THC scaffold is used as the starting material, the resulting 1-O-aminobutyl-Δ9-tetrahydrocannabinol will retain that stereochemistry.
Chromatographic Separation Techniques for Stereoisomers
Given that synthetic routes can sometimes yield mixtures of stereoisomers, effective chromatographic separation is paramount. The separation of cannabinoid enantiomers and diastereomers can be challenging due to their structural similarity. cannabissciencetech.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) with chiral stationary phases (CSPs) are the methods of choice for this purpose. nih.gov
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have demonstrated excellent resolving power for cannabinoid isomers. nih.govwaters.com For instance, the separation of Δ8-THC and Δ9-THC enantiomers has been successfully achieved using convergence chromatography with Trefoil chiral stationary phases. waters.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol or isopropanol (B130326), is critical for achieving optimal separation. cannabissciencetech.comnih.gov
In the context of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, chiral chromatography would be essential to:
Confirm the enantiomeric purity of the starting Δ9-THC.
Analyze the final product for any potential racemization or epimerization that might occur during the synthesis.
Isolate the desired stereoisomer if a non-enantioselective synthesis is employed.
| Chromatographic Technique | Stationary Phase | Application | Reference |
| Convergence Chromatography (UPC²) | Trefoil AMY1 (amylose-based) | Baseline resolution of Δ8- and Δ9-THC enantiomers | waters.com |
| UHPLC | Immobilized polysaccharide-based CSPs | Separation of a 10-cannabinoid mixture including isomers | nih.gov |
| HPLC | CHIRALPAK IB N-3 | Separation of cannabicyclol (B1214379) and cannabichromene (B1668259) enantiomers | cannabissciencetech.com |
| HPLC | Restek Raptor C18 (achiral) | Separation of Δ8-THC and Δ9-THC isomers (not enantiomers) | nih.govacs.org |
Advanced Synthetic Methodologies
Application of Continuous Flow Chemistry to O-Linked Cannabinoid Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of cannabinoids, including improved safety, scalability, and product consistency. acs.orgnih.govwipo.int The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. acs.orgnih.gov
While the direct synthesis of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol in a flow system has not been specifically reported, the principles are readily applicable. The synthesis could be envisioned as a multi-step flow process. For instance, the acid-catalyzed cyclization of cannabidiol (B1668261) (CBD) to Δ9-THC has been successfully demonstrated in a continuous-flow protocol, affording high yields of the desired product. acs.orgnih.gov Following this, a subsequent flow module could be designed for the O-alkylation step. This would involve pumping a stream of the synthesized Δ9-THC and a base to a mixing junction, followed by the introduction of the aminobutylating agent. The reaction mixture would then pass through a heated reactor coil for a specific residence time to ensure complete conversion.
The benefits of applying flow chemistry to the synthesis of O-linked cannabinoids include:
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling potent and potentially hazardous reagents.
Improved Control: Precise temperature and time control can minimize the formation of byproducts.
Scalability: Production can be easily scaled up by running the system for longer periods or by using larger reactors. wipo.int
Integration of Steps: Multiple reaction and purification steps can be integrated into a single continuous process.
| Flow Chemistry Application | Starting Material | Product | Key Advantage | Reference |
| Acid-catalyzed cyclization | Cannabidiol (CBD) | Δ9-THC | High yield and selectivity, precise parameter control | acs.orgnih.gov |
| General Cannabinoid Synthesis | Cannabidiol | Tetrahydrocannabinol | Kilogram scale production in minutes | wipo.int |
| Friedel-Crafts Alkylation | Olivetolic ester derivative | Cannabidiol precursor | Improved yields and selectivities | nih.gov |
Implementation of Green Chemistry Principles for Sustainable Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including cannabinoids, to minimize environmental impact and improve sustainability. rsc.orgrsc.orgthecannabisindustry.org For the synthesis of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, several green chemistry strategies could be implemented.
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, bio-based ethanol has been used for the extraction and purification of cannabinoids, reducing the reliance on petrochemical-derived solvents. rsc.orgresearchgate.net Supercritical CO2 is another green solvent that can be used for extraction and purification, as it is non-toxic, non-flammable, and easily removed. rsc.org
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. The enantioselective syntheses discussed earlier often rely on catalysts that can be used in small amounts and potentially recycled. nih.govacs.org
Waste Reduction: Continuous flow chemistry, as described above, can contribute to waste reduction by improving reaction efficiency and minimizing the need for extensive purification steps. acs.orgnih.gov Furthermore, developing integrated processes where byproducts from one step can be utilized elsewhere aligns with the principles of a circular economy. rsc.org An example is the utilization of biomass residue from hemp distillation for the extraction of valuable cannabinoids. rsc.org
Energy Efficiency: Optimizing reaction conditions, for example by using microwave or ultrasonic irradiation in conjunction with flow chemistry, can reduce energy consumption compared to conventional heating methods. acs.org
| Green Chemistry Principle | Application in Cannabinoid Synthesis | Example | Reference |
| Use of Renewable Solvents | Extraction and purification of cannabinoids | Using bioethanol for extraction from hemp biomass | rsc.org |
| Supercritical Fluid Technology | Extraction of cannabinoids | Supercritical CO2 extraction of CBD and CBDA | rsc.org |
| Waste Valorization | Utilization of agricultural byproducts | Extraction of CBD from hemp distillation residue | rsc.org |
| Twin-Column Recycling Chromatography | Purification of cannabinoids | THC removal from CBD-rich extract using ethanol | researchgate.net |
Preclinical Pharmacological Investigations of 1 O Aminobutyl Δ9 Tetrahydrocannabinol
In Vitro Ligand-Receptor Interaction Profiling
The initial step in characterizing a novel psychoactive compound involves a thorough examination of its interactions with relevant biological targets at the molecular level. This is typically achieved through a series of in vitro assays designed to determine binding affinity, functional efficacy, and selectivity.
Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Functional Efficacy Assays
A primary determinant of a cannabinoid's effect is its ability to bind to and activate cannabinoid receptors, principally the CB1 and CB2 receptors. Binding affinity, often expressed as a Ki value, indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Functional efficacy assays determine the biological response produced by the ligand upon binding to the receptor. Compounds are classified as full agonists, partial agonists, neutral antagonists, or inverse agonists based on the magnitude of the cellular response they elicit compared to a known standard. For instance, Δ9-THC is recognized as a partial agonist at both CB1 and CB2 receptors. nih.govyoutube.com Synthetic cannabinoids, in contrast, often exhibit higher efficacy than THC, which may contribute to their different pharmacological and toxicological profiles. researchgate.net
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Efficacy |
| Δ9-THC | CB1 | 25.1 - 42.6 | Partial Agonist |
| Δ9-THC | CB2 | 35.2 | Partial Agonist |
| CP55,940 | CB1 | 0.98 - 2.5 | Full Agonist |
| CP55,940 | CB2 | 0.92 | Full Agonist |
| WIN55,212-2 | CB1 | 2.4 - 16.7 | Full Agonist |
| WIN55,212-2 | CB2 | 3.7 | Full Agonist |
Note: The data presented for Δ9-THC, CP55,940, and WIN55,212-2 are for illustrative purposes to indicate the types of values obtained in these assays. Specific values for 1-O-Aminobutyl-Δ9-tetrahydrocannabinol are not available.
Assessment of Selectivity Against Other Neurotransmitter Receptors
To understand the full pharmacological profile of a novel compound, it is crucial to assess its selectivity for cannabinoid receptors relative to other neurotransmitter systems. Off-target interactions can lead to a variety of unintended effects. A comprehensive selectivity panel would typically screen the compound against a wide range of receptors, including but not limited to dopaminergic, serotonergic, adrenergic, and opioid receptors. High selectivity for CB1 and CB2 receptors would suggest that the compound's effects are primarily mediated through the endocannabinoid system.
Characterization of Receptor Allosteric Modulation
Allosteric modulators are compounds that bind to a site on the receptor that is different from the primary (orthosteric) binding site. nih.gov They can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the effects of the primary ligand. nih.govresearchgate.net Investigating the potential for 1-O-Aminobutyl-Δ9-tetrahydrocannabinol to act as an allosteric modulator of CB1 or CB2 receptors would provide a more nuanced understanding of its mechanism of action. For example, a CB1 PAM could potentially offer therapeutic benefits without the psychoactive effects associated with direct agonists. researchgate.netnih.gov
Cellular and Subcellular Mechanistic Characterization
Following the initial receptor interaction profiling, the next phase of investigation delves into the cellular and subcellular consequences of receptor activation. These studies aim to elucidate the specific intracellular signaling pathways that are modulated by the compound and its subsequent impact on neuronal function.
Modulation of Intracellular Signaling Pathways (e.g., cAMP, MAP Kinases)
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. nih.gov A common pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. nih.gov
Another critical signaling pathway regulated by cannabinoid receptors is the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.govyoutube.com Studies on THC have shown that it can induce changes in the expression of genes involved in the MAPK signaling pathways. nih.gov
| Signaling Pathway | Effect of CB1/CB2 Agonist Activation |
| Adenylyl Cyclase/cAMP | Inhibition, leading to decreased cAMP levels |
| MAP Kinases (ERK, JNK, p38) | Modulation of activation |
Note: This table represents the general effects of cannabinoid receptor agonists on these pathways. The specific effects of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol would need to be experimentally determined.
Impact on Neurotransmitter Release and Reuptake in Isolated Cellular Systems
A key function of the endocannabinoid system is the regulation of neurotransmitter release. youtube.combiorxiv.orgnih.gov CB1 receptors are predominantly located on presynaptic terminals of neurons, and their activation typically inhibits the release of various neurotransmitters, including glutamate (excitatory) and GABA (inhibitory). nih.gov This process, known as retrograde signaling, plays a crucial role in maintaining synaptic homeostasis.
Studies using isolated cellular systems, such as synaptosomes, can be employed to directly measure the effect of a compound on the release and reuptake of neurotransmitters like dopamine and serotonin. For instance, research on THC has indicated that it can inhibit the accumulation and facilitate the release of certain neurotransmitters in synaptosomal preparations. utmb.edu Acute administration of THC has been shown to increase dopamine release. nih.gov
Investigation of Interactions with Ion Channels and Membrane Transporters
No studies detailing the interaction of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol with specific ion channels or membrane transporters have been identified.
Analysis of Cellular Activity in Relevant Research Cell Lines (e.g., proliferation, differentiation)
There is no available data on the effects of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol on cellular activities such as proliferation or differentiation in any research cell lines.
In Vivo Preclinical Behavioral and Physiological Assessments
Comprehensive in vivo studies on the behavioral and physiological effects of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol are not present in the current body of scientific literature.
Assessment of Central Nervous System Engagement in Rodent Models (e.g., locomotor activity, thermoregulation)
Information regarding the central nervous system effects of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, including its impact on locomotor activity and thermoregulation in rodent models, is not available.
Modulation of Sensory Processing Pathways in Experimental Nociception Models
There are no published findings on the modulation of sensory processing or potential analgesic properties of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol in experimental pain models.
Investigation of Immune System Cell Modulation in Animal Models
The effects of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol on the modulation of immune system cells in animal models have not been documented in available research.
Comparative Pharmacodynamic Profiling with Parent Δ9-tetrahydrocannabinol
A comparative analysis of the pharmacodynamic properties of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol and Δ9-tetrahydrocannabinol is not possible due to the lack of data on the former.
As the field of cannabinoid research is continually evolving, it is possible that information on 1-O-Aminobutyl-Δ9-tetrahydrocannabinol may become available in the future through new scientific publications.
Evaluation of Functional Interactions with the Endocannabinoid System in Preclinical Models
Comprehensive searches of scientific literature and preclinical research databases have yielded no specific data on the functional interactions of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol with the endocannabinoid system. Publicly available information regarding its binding affinity and efficacy at cannabinoid receptors (CB1 and CB2), or its effects on the levels of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, is not available.
The endocannabinoid system, composed of cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them, plays a crucial role in regulating various physiological processes. The primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (Δ9-THC), exerts its effects primarily by acting as a partial agonist at CB1 and CB2 receptors. Chemical modifications to the THC molecule, such as the introduction of an aminobutyl ether group at the 1-O position, would be expected to alter its pharmacological properties, including its affinity and efficacy at these receptors.
In the absence of direct preclinical studies on 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, it is not possible to provide detailed research findings or data tables on its functional interactions. Research on other ether derivatives of THC has suggested that modifications at the phenolic hydroxyl group can significantly impact cannabinoid receptor binding and activity. For instance, some studies have indicated that etherification of this group can alter the selectivity of the compound for CB1 versus CB2 receptors. However, without specific experimental data for the aminobutyl derivative, any discussion of its potential interactions remains speculative.
Further preclinical investigations, including radioligand binding assays, functional assays measuring receptor activation or inhibition, and in vivo studies assessing behavioral and physiological effects, would be necessary to elucidate the pharmacological profile of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol and its interactions with the endocannabinoid system.
Metabolic Pathway Elucidation and Biotransformation of 1 O Aminobutyl Δ9 Tetrahydrocannabinol
Identification and Structural Characterization of Phase I Metabolites
Phase I metabolism of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol is characterized by enzymatic reactions that introduce or expose functional groups, primarily through oxidation and cleavage of the prodrug linkage.
Hydroxylation and Oxidative Pathways of the Cannabinoid Core and Aminobutyl Moiety
Once 1-O-Aminobutyl-Δ9-tetrahydrocannabinol is cleaved to release free THC, the cannabinoid core undergoes extensive Phase I metabolism. The primary reactions are hydroxylation and oxidation, catalyzed mainly by cytochrome P450 (CYP) enzymes.
The most significant initial metabolic step for the THC molecule is hydroxylation at the 11-position to form 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC), a metabolite that is also psychoactive. wikipedia.orgnih.gov This is followed by further oxidation of 11-OH-THC to 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH), which is an inactive metabolite. wikipedia.orgnih.gov The enzymes predominantly responsible for these transformations are CYP2C9 and CYP3A4. wikipedia.orgnih.gov
In addition to the primary pathway, minor hydroxylation can also occur at other positions on the cannabinoid core, such as the 8α- and 8β-positions, leading to the formation of other hydroxylated metabolites. nih.gov
The aminobutyl moiety, following its cleavage from the THC core, is metabolized via oxidative pathways. The initial cleavage product, 4-aminobutanal, is subsequently oxidized by the enzyme aldehyde dehydrogenase (ALDH) to yield gamma-aminobutyric acid (GABA). wikipedia.orgnih.govnih.gov
Table 1: Key Phase I Metabolites of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol and Their Generating Pathways
| Precursor | Metabolite | Key Reaction | Primary Enzymes |
| 1-O-Aminobutyl-Δ9-THC | Δ9-Tetrahydrocannabinol (THC) | O-dealkylation (Prodrug Cleavage) | Cytochrome P450 (CYP) Enzymes |
| 1-O-Aminobutyl-Δ9-THC | 4-Aminobutanal | O-dealkylation (Prodrug Cleavage) | Cytochrome P450 (CYP) Enzymes |
| Δ9-Tetrahydrocannabinol | 11-hydroxy-Δ9-THC (11-OH-THC) | Hydroxylation | CYP2C9, CYP3A4 |
| 11-hydroxy-Δ9-THC | 11-nor-9-carboxy-Δ9-THC (THC-COOH) | Oxidation | Aldehyde Dehydrogenase |
| 4-Aminobutanal | Gamma-aminobutyric acid (GABA) | Oxidation | Aldehyde Dehydrogenase (ALDH) |
Prodrug Cleavage Products
The initial and pivotal step in the metabolism of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol is the cleavage of the ether bond linking the aminobutyl group to the phenolic oxygen of the THC molecule. This reaction is a classic example of O-dealkylation, a process frequently catalyzed by cytochrome P450 enzymes. wikipedia.orgresearchgate.netwashington.eduwashington.edu
The mechanism involves the hydroxylation of the carbon atom adjacent to the ether oxygen on the aminobutyl moiety. This hydroxylation results in the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes, breaking the ether linkage and releasing two primary cleavage products: the active drug, Δ9-tetrahydrocannabinol (THC), and 4-aminobutanal. washington.eduwashington.edu
Identification and Structural Characterization of Phase II Metabolites
Following Phase I metabolism, the resulting metabolites, which now possess suitable functional groups, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the metabolites, which generally increases their water solubility and facilitates their excretion from the body.
Glucuronidation and Sulfation Conjugates
Glucuronidation is the most prominent Phase II metabolic pathway for THC and its metabolites. nih.gov The enzyme UDP-glucuronosyltransferase (UGT) is responsible for catalyzing the transfer of glucuronic acid to the hydroxyl groups of THC metabolites. The primary metabolite, 11-OH-THC, and the inactive metabolite, THC-COOH, are both extensively conjugated with glucuronic acid to form 11-OH-THC-glucuronide and THC-COOH-glucuronide, respectively. nih.govnih.gov The major excreted urinary metabolite is THC-COOH-glucuronide. nih.gov While less common, sulfation of THC metabolites has also been reported as a minor conjugation pathway. nih.govscispace.com
Other Conjugation Pathways
In addition to glucuronidation and sulfation, THC metabolites can also be conjugated with other endogenous substances, although these are considered minor pathways. Evidence suggests the formation of conjugates with glutathione (B108866), amino acids, and fatty acids. nih.gov The formation of glutathione conjugates is a detoxification pathway for reactive electrophilic metabolites that may be formed during oxidative metabolism. nih.govnih.govyoutube.com Fatty acid conjugates, such as 11-palmitoyloxy-Δ9-tetrahydrocannabinol, have also been identified, suggesting another route of metabolic disposition. nih.govnih.gov
In Vitro and In Vivo Metabolic Enzyme Identification
The identification of the specific enzymes responsible for the metabolism of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol and its subsequent metabolites has been elucidated through a combination of in vitro studies using human liver microsomes and recombinant enzymes, as well as in vivo observations.
The key enzymes involved in the metabolic cascade are summarized below:
Prodrug Cleavage (O-dealkylation): Cytochrome P450 (CYP) enzymes are the primary catalysts for the initial cleavage of the ether linkage in 1-O-Aminobutyl-Δ9-tetrahydrocannabinol. wikipedia.orgresearchgate.netwashington.eduwashington.edunih.gov While specific isozymes for this particular prodrug have not been definitively identified, CYP3A4 and other CYP isozymes are known to perform O-dealkylation on a wide variety of substrates. nih.gov
THC Core Metabolism (Hydroxylation and Oxidation): In vitro and in vivo studies have consistently shown that CYP2C9 and CYP3A4 are the major enzymes responsible for the hydroxylation of THC to 11-OH-THC. wikipedia.orgnih.gov Further oxidation to THC-COOH is carried out by dehydrogenases. wikipedia.org
Aminobutyl Moiety Metabolism: The oxidation of the cleavage product, 4-aminobutanal, to GABA is catalyzed by aldehyde dehydrogenase (ALDH). wikipedia.orgnih.govnih.govhmdb.ca
Phase II Conjugation (Glucuronidation): Various isoforms of UDP-glucuronosyltransferase (UGT) are responsible for the glucuronidation of THC metabolites. Specifically, UGT1A9 and UGT1A10 have been implicated in the glucuronidation of 11-OH-THC. nih.gov
Table 2: Enzymes Involved in the Metabolism of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol
| Metabolic Step | Substrate | Product(s) | Key Enzyme(s) |
| Prodrug Cleavage | 1-O-Aminobutyl-Δ9-THC | Δ9-THC + 4-Aminobutanal | Cytochrome P450 (e.g., CYP3A4) |
| Phase I Hydroxylation | Δ9-Tetrahydrocannabinol | 11-OH-THC | CYP2C9, CYP3A4 |
| Phase I Oxidation | 11-OH-THC | THC-COOH | Aldehyde Dehydrogenase |
| Phase I Oxidation | 4-Aminobutanal | GABA | Aldehyde Dehydrogenase (ALDH) |
| Phase II Glucuronidation | 11-OH-THC | 11-OH-THC-glucuronide | UGT1A9, UGT1A10 |
| Phase II Glucuronidation | THC-COOH | THC-COOH-glucuronide | UGTs |
Following a comprehensive search for scientific literature and data pertaining to the chemical compound "1-O-Aminobutyl-Δ9-tetrahydrocannabinol," it has been determined that there is no available information in the public domain to fulfill the request for an article based on the provided outline.
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Therefore, the sections and subsections outlined below cannot be addressed.
4.3.1. Contribution of Cytochrome P450 (CYP) Isozymes 4.3.2. Role of Other Enzymatic Systems in Biotransformation
Prodrug Activation Kinetics and Mechanisms 4.4.1. Enzymatic Hydrolysis of the Ether Linkage 4.4.2. Rate and Extent of Parent Δ9-tetrahydrocannabinol Release
Without any foundational research data, the creation of an authoritative and factual article on "1-O-Aminobutyl-Δ9-tetrahydrocannabinol" is not feasible. Any attempt to do so would result in speculation and would not meet the required standards of scientific accuracy.
Advanced Analytical Methodologies for 1 O Aminobutyl Δ9 Tetrahydrocannabinol Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex mixtures, and for a compound like 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, it is essential for isolating it from potential reactants, byproducts, and biological matrices. The choice between liquid and gas chromatography hinges on the analyte's physicochemical properties, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds like 1-O-Aminobutyl-Δ9-tetrahydrocannabinol. The development of a robust HPLC method is a meticulous process involving the optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time.
Method development for this compound would typically start with the selection of an appropriate stationary phase. A reversed-phase C18 or C8 column is often the first choice for cannabinoids due to their lipophilic nature. The mobile phase composition, a critical factor, would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in mass spectrometry. nih.gov
Optimization involves a systematic approach, often employing a design of experiments (DoE) to investigate the effects of mobile phase gradient, flow rate, and column temperature on the separation. For instance, a gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, would be necessary to elute the highly retained 1-O-Aminobutyl-Δ9-tetrahydrocannabinol while also separating it from less retained impurities. The optimization process aims to achieve baseline separation from closely related structures, including potential regioisomers or degradation products. While specific methods for 1-O-Aminobutyl-Δ9-tetrahydrocannabinol are not widely published, the principles of method development for other THC derivatives provide a solid framework. researchgate.netnih.gov
Table 1: Illustrative HPLC Method Parameters for Cannabinoid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 2.1-4.6 mm i.d., 1.8-5 µm particle size | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, aids in protonation |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component, elutes the analyte |
| Gradient | 5-95% B over 10-20 minutes | To separate compounds with a wide range of polarities |
| Flow Rate | 0.2-1.0 mL/min | Influences analysis time and separation efficiency |
| Column Temperature | 25-40 °C | Affects viscosity and retention times |
| Detection | UV (220-280 nm) or Mass Spectrometry | For quantification and identification |
Gas Chromatography (GC) Applications for Volatile and Derivatized Analytes
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. For cannabinoids, which possess polar hydroxyl groups, derivatization is often a necessary step to increase their volatility and thermal stability, preventing peak tailing and improving chromatographic performance. youngin.com
For 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, the primary amine group would also require derivatization, typically through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.gov This process replaces the active hydrogens on the amine and any residual hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups.
The choice of a capillary column is crucial, with low- to mid-polarity phases such as those based on 5% phenyl-methylpolysiloxane being common for cannabinoid analysis. The temperature program of the GC oven is optimized to ensure the separation of the derivatized analyte from other components in the sample. While GC can offer excellent separation, the need for derivatization adds an extra step to the sample preparation process and can introduce potential variability. nih.gov
Chiral Chromatography for Stereoisomer Resolution
The Δ9-THC molecule contains two chiral centers, leading to the existence of four possible stereoisomers. digitellinc.com The biological activity of these stereoisomers can vary significantly. digitellinc.com Although 1-O-Aminobutyl-Δ9-tetrahydrocannabinol is a synthetic derivative, its synthesis may result in a mixture of stereoisomers. Therefore, chiral chromatography is essential for their separation and individual characterization.
Chiral stationary phases (CSPs) are employed in both HPLC and supercritical fluid chromatography (SFC) to resolve enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective in separating cannabinoid isomers. cannabissciencetech.comwaters.com The mobile phase in chiral HPLC often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol (B145695). cannabissciencetech.com The optimization of the mobile phase composition and flow rate is critical to achieving baseline resolution of the stereoisomers. The ability to isolate and characterize each stereoisomer of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol is vital for understanding its structure-activity relationship. nih.govnih.gov
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool in modern analytical chemistry, providing unparalleled sensitivity and specificity for the identification and quantification of compounds. When coupled with chromatographic separation, it becomes a formidable technique for analyzing complex samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices such as blood, plasma, and urine. nih.gov The high selectivity of tandem mass spectrometry allows for the detection of trace amounts of an analyte even in the presence of a high background of endogenous compounds. nih.gov
For the analysis of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, an electrospray ionization (ESI) source operating in positive ion mode would likely be used to generate the protonated molecule [M+H]+. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion, known as multiple reaction monitoring (MRM), is highly specific to the analyte and is used for quantification. nih.gov The development of an LC-MS/MS method requires careful optimization of both the chromatographic conditions to separate the analyte from isomers and the mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy.
Table 2: Hypothetical LC-MS/MS Parameters for 1-O-Aminobutyl-Δ9-tetrahydrocannabinol
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]+ | Calculated m/z for C26H42NO2+ |
| Product Ion 1 | Fragment corresponding to loss of the aminobutyl group |
| Product Ion 2 | Another characteristic fragment for confirmation |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 50-100 ms |
The use of a stable isotope-labeled internal standard, such as deuterated 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction recovery and instrument response. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the targeted analysis of cannabinoids, particularly in forensic and toxicological applications. nih.govnih.gov After derivatization, the analyte is separated by GC and then ionized, typically by electron ionization (EI). The resulting mass spectrum contains a wealth of structural information due to the extensive fragmentation patterns produced by this hard ionization technique.
For 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, the EI mass spectrum of its TMS derivative would be expected to show a characteristic molecular ion and several fragment ions. The fragmentation pattern would be unique to the structure and could be used for definitive identification by comparing it to a reference spectrum. For quantitative analysis, selected ion monitoring (SIM) is employed, where the instrument is set to detect only a few characteristic ions of the analyte, thereby increasing sensitivity and selectivity. youngin.comnih.gov
The development of a GC-MS method would involve optimizing the GC temperature program for optimal separation and ensuring that the selected ions for SIM are specific to the derivatized 1-O-Aminobutyl-Δ9-tetrahydrocannabinol and free from interference from other sample components.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of novel synthetic cannabinoids like 1-O-Aminobutyl-Δ9-tetrahydrocannabinol. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of the parent compound and its metabolites. This high degree of accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
In the context of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol research, HRMS coupled with liquid chromatography (LC-HRMS) would be employed for several key purposes. Initially, it serves to confirm the molecular formula of the synthesized standard by comparing the experimentally measured accurate mass with the theoretical exact mass. Furthermore, when analyzing preclinical samples, such as plasma or urine, LC-HRMS is a powerful technique for identifying potential metabolites. nih.govnih.gov The high resolving power allows for the detection of mass shifts corresponding to common metabolic transformations, such as hydroxylation, carboxylation, and glucuronidation. The fragmentation pattern obtained through tandem HRMS (MS/MS) experiments provides further structural information, aiding in the localization of the metabolic modification on the molecule. nih.gov
Below is a hypothetical data table illustrating the expected accurate mass for 1-O-Aminobutyl-Δ9-tetrahydrocannabinol and some of its potential phase I metabolites.
| Compound/Metabolite | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |
| 1-O-Aminobutyl-Δ9-tetrahydrocannabinol | C₂₅H₃₉NO₂ | 386.3002 |
| Hydroxylated Metabolite | C₂₅H₃₉NO₃ | 402.2951 |
| Carboxylated Metabolite | C₂₅H₃₇NO₄ | 416.2744 |
This table presents theoretical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including novel synthetic cannabinoids. nih.gov It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. nih.govresearchgate.net
One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, is the first step in the structural confirmation of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration). nih.govresearchgate.net The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. nih.govmdpi.com For 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, characteristic signals corresponding to the cannabinoid core and the aminobutyl ether side chain would be expected. nih.govresearchgate.net
The following table provides hypothetical ¹H and ¹³C NMR chemical shifts for key structural features of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, based on known values for Δ9-THC and similar ether-linked side chains. researchgate.netmdpi.comresearchgate.net
| Structural Feature | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Cannabinoid Core) | 6.0 - 6.5 | 108 - 155 |
| Olefinic Proton (Cannabinoid Core) | ~6.4 | ~125 |
| Methylene (B1212753) group adjacent to ether oxygen (-O-CH₂-) | ~3.9 | ~70 |
| Methylene group adjacent to amine (-CH₂-NH₂) | ~2.8 | ~40 |
| Terminal methyl group of pentyl chain | ~0.9 | ~14 |
This table presents hypothetical data for illustrative purposes.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex structure of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol. rsc.orgresearchgate.netresearchgate.net
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, COSY would be used to trace the connectivity within the pentyl side chain and the aminobutyl chain, as well as the couplings between protons on the cannabinoid core.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. sdsu.educolumbia.edu This is a highly sensitive technique that allows for the definitive assignment of which proton signal corresponds to which carbon signal in the ¹H and ¹³C NMR spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.educolumbia.edu This is a powerful tool for piecing together the molecular structure by connecting different spin systems. For example, an HMBC correlation between the protons of the methylene group adjacent to the ether oxygen and the phenolic carbon of the cannabinoid core would confirm the position of the O-aminobutyl side chain.
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the trans relationship of the protons at the junction of the two saturated rings in the THC core.
Bioanalytical Method Validation for Preclinical Research Samples
Before a new analytical method can be used to generate reliable data in preclinical studies, it must undergo a rigorous validation process to ensure its performance is acceptable for the intended application. researchgate.netpharmatutor.org The validation of a bioanalytical method for the quantification of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol in biological matrices like plasma or urine would follow guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.govnih.gov
Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.govkurabiotech.com For potent synthetic cannabinoids, a low LLOQ is often required.
Linearity and Quantification Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov The quantification range is the concentration interval over which the method is shown to be linear, accurate, and precise. This is typically established by preparing a series of calibration standards in the biological matrix and analyzing them. kurabiotech.com
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response |
| Upper Limit of Quantification (ULOQ) | Highest concentration meeting precision and accuracy criteria |
This table presents typical acceptance criteria based on regulatory guidelines. nih.gov
Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is evaluated at different concentration levels (intra-day and inter-day). frontiersin.orgnih.gov
Accuracy: This measures the closeness of the mean test results to the true value. It is expressed as the percentage of the nominal concentration and is also assessed at multiple concentration levels. frontiersin.orgnih.gov
Reproducibility: The ability of the method to produce consistent results over time and in different laboratory settings is a key aspect of reproducibility. This is often assessed through inter-laboratory comparisons or by analyzing quality control samples over an extended period. researchgate.net
| Validation Parameter | Typical Acceptance Criteria (for LLOQ) | Typical Acceptance Criteria (for other QCs) |
| Intra-day and Inter-day Precision (%CV) | ≤ 20% | ≤ 15% |
| Intra-day and Inter-day Accuracy (% of nominal) | Within 80-120% | Within 85-115% |
This table presents typical acceptance criteria based on regulatory guidelines. nih.gov
Assessment of Selectivity and Matrix Effects
The accurate quantification of cannabinoids in biological matrices is often challenged by the presence of endogenous and exogenous substances that can interfere with the analysis, leading to matrix effects. These effects, which include ion suppression or enhancement in mass spectrometry-based methods, can significantly impact the accuracy and precision of the results. Therefore, a thorough assessment of selectivity and matrix effects is a critical component of method validation for any cannabinoid, including hypothetically for 1-O-Aminobutyl-Δ9-tetrahydrocannabinol.
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample. For cannabinoids, these interferences can include other cannabinoids, their metabolites, or unrelated compounds present in the biological matrix. In the context of 1-O-Aminobutyl-Δ9-tetrahydrocannabinol, selectivity would need to be established against Δ9-THC, its primary metabolites 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC) and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH), as well as other synthetic and natural cannabinoids. This is typically achieved using high-resolution chromatographic techniques, such as liquid chromatography (LC) or gas chromatography (GC), coupled with mass spectrometry (MS). The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions. shareok.org
Matrix effects are evaluated to determine the influence of co-eluting, interfering substances from the matrix on the ionization of the target analyte. These effects can be particularly pronounced in complex matrices like whole blood, plasma, and urine. Studies on Δ9-THC have shown that matrix effects can vary significantly depending on the sample preparation technique and the analytical method employed. nih.govnih.gov For instance, protein precipitation, a common sample preparation method, can lead to significant matrix effects. nih.gov More advanced techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often used to minimize these interferences. researchgate.netresearchgate.net
To quantify matrix effects, a common approach involves comparing the analytical response of the analyte in a post-extraction spiked sample (analyte added to the matrix extract after extraction) to the response of the analyte in a neat solution at the same concentration. A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively.
Table 1: Representative Matrix Effects and Recovery for Δ9-THC and its Metabolites in Biological Matrices This table presents illustrative data for Δ9-THC and its metabolites due to the absence of specific data for 1-O-Aminobutyl-Δ9-tetrahydrocannabinol.
| Analyte | Matrix | Sample Preparation | Analytical Method | Matrix Effect (%) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Δ9-THC | Plasma | Protein Precipitation & Phospholipid Removal | LC/MS-MS | Not explicitly stated, but method showed good accuracy | >85% | nih.gov |
| 11-OH-THC | Plasma | Protein Precipitation & Phospholipid Removal | LC/MS-MS | Not explicitly stated, but method showed good accuracy | >85% | nih.gov |
| THC-COOH | Plasma | Protein Precipitation & Phospholipid Removal | LC/MS-MS | Not explicitly stated, but method showed good accuracy | >85% | nih.gov |
| Δ9-THC | Oral Fluid | Solid-Phase Extraction (SPE) | LC-HRMS | -86 to -6.9 | 52.4–109.2 | nih.gov |
| THC-COOH | Oral Fluid | Solid-Phase Extraction (SPE) | LC-HRMS | -86 to -6.9 | 12.2–88.9 | nih.gov |
Stability of Analyte and Metabolites in Biological Matrices
The stability of an analyte in a biological matrix under various storage and handling conditions is a crucial parameter in bioanalytical method validation. Degradation of the analyte can lead to underestimation of its concentration, yielding inaccurate results. For cannabinoids, stability can be influenced by factors such as temperature, light exposure, pH, and the presence of enzymes in the biological matrix.
While specific stability data for 1-O-Aminobutyl-Δ9-tetrahydrocannabinol is unavailable, extensive research on the stability of Δ9-THC and its metabolites provides valuable insights. Studies have consistently shown that cannabinoids are susceptible to degradation, particularly at room temperature. mdpi.com
In whole blood and plasma , Δ9-THC concentrations can decrease over time due to oxidation and adsorption to container surfaces. mdpi.com Storage at lower temperatures, such as refrigeration (4°C) or freezing (-20°C), significantly improves the stability of THC and its metabolites. mdpi.comnih.gov For instance, one study found that cannabinoids in whole blood remained stable for approximately 6 months when stored frozen, with a loss of about 20% of their initial concentration. mdpi.com Another study reported that while some synthetic cannabinoids like UR-144 and AB-Fubinaca were relatively stable at refrigerated and ambient temperatures, XLR-11 showed significant degradation, highlighting that stability can vary even among structurally similar compounds. nih.gov
In urine , the primary metabolite, THC-COOH, is generally more stable than Δ9-THC. However, its glucuronide conjugate can be subject to hydrolysis, affecting the quantification of total THC-COOH. Proper storage, typically at frozen temperatures, is recommended to ensure long-term stability. mdpi.com
Table 2: Stability of Δ9-THC and its Metabolites in Biological Matrices Under Various Storage Conditions This table presents illustrative data for Δ9-THC and its metabolites due to the absence of specific data for 1-O-Aminobutyl-Δ9-tetrahydrocannabinol.
| Analyte | Matrix | Storage Temperature | Duration | Observed Stability | Reference |
|---|---|---|---|---|---|
| Δ9-THC | Whole Blood | Room Temperature (22°C) | 12 weeks | Significant degradation reported for some cannabinoids | nih.gov |
| Δ9-THC | Whole Blood | Refrigerated (4°C) | 3-4 months | Remained stable | mdpi.com |
| Δ9-THC | Whole Blood | Frozen (-20°C) | 6 months | Remained stable | mdpi.com |
| 11-nor-9-carboxy-THC | Whole Blood | Refrigerated & Frozen | ~6 months | Stable, with about 20% loss of initial concentration | mdpi.com |
| Cannabinoids (general) | Plasma | Frozen (-20°C) | Up to 12 months | Remained stable | mdpi.com |
| THC-COOH | Urine | Frozen (-20°C) | Up to 6 months | Good stability observed | mdpi.com |
Future Research Directions and Translational Perspectives for O Aminobutyl Cannabinoids
Exploration of Varied Aminobutyl Chain Lengths and Functionalizations
The structure-activity relationship (SAR) of cannabinoids is profoundly influenced by the length and constitution of their side chains. For instance, the alkyl side chain at the C3 position of THC is a critical determinant of its affinity for cannabinoid receptors CB1 and CB2. nih.gov Increasing the chain length generally leads to enhanced binding affinity. nih.gov This principle suggests that systematic variation of the aminobutyl chain length in O-aminobutyl cannabinoids could yield compounds with a range of potencies and selectivities.
Future research should, therefore, focus on the synthesis and characterization of a homologous series of 1-O-aminoalkyl-THC derivatives. This would involve varying the number of methylene (B1212753) units in the aminoalkyl chain (e.g., from aminomethyl to aminohexyl) to map the optimal length for receptor interaction.
Furthermore, functionalization of the terminal amino group could introduce novel pharmacological properties. For example, acetylation or methylation could alter the polarity and hydrogen bonding capacity of the molecule, potentially influencing its blood-brain barrier permeability and metabolic stability. The introduction of different functional groups could also lead to interactions with other receptor systems, opening avenues for polypharmacology.
A systematic exploration of these structural modifications would be the first step in understanding the SAR of this novel cannabinoid class and identifying lead compounds for further development.
Rational Design Principles for Enhanced Pharmacological Selectivity and Metabolic Stability
A key challenge in cannabinoid therapeutics is separating the desired therapeutic effects from the psychoactive effects mediated by the CB1 receptor. nih.gov Achieving selectivity for the CB2 receptor, which is primarily expressed in the periphery and immune cells, is a major goal for treating inflammatory and chronic pain conditions without central nervous system side effects. nih.gov
Rational drug design principles can be applied to enhance the CB2 selectivity of O-aminobutyl cannabinoids. This could involve creating derivatives that incorporate structural motifs known to favor CB2 binding. For instance, modifications that increase the bulk or introduce specific electronic features at the O-aminobutyl chain could sterically hinder binding to the CB1 receptor while maintaining or enhancing affinity for the CB2 receptor.
Metabolic stability is another critical parameter for therapeutic viability. Cannabinoids are extensively metabolized by cytochrome P450 enzymes, leading to rapid clearance and the formation of active metabolites. nih.gov The ether linkage in 1-O-Aminobutyl-9-tetrahydrocannabinol may be susceptible to metabolic cleavage. Future research should investigate the metabolic fate of these compounds and employ strategies to improve their stability. This could include the introduction of steric shields near the ether linkage or the replacement of metabolically labile hydrogens with fluorine atoms.
Development of In Silico Models for Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Prediction
The synthesis and biological testing of large numbers of novel compounds is a time-consuming and resource-intensive process. The development of in silico models, such as Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) models, can significantly accelerate the drug discovery pipeline. nih.govjocpr.com
QSAR models correlate the structural features of molecules with their biological activities, allowing for the prediction of the potency and selectivity of new compounds before they are synthesized. nih.govresearchgate.net For O-aminobutyl cannabinoids, a QSAR model could be built using a training set of synthesized and tested analogs. This model would help in prioritizing the synthesis of compounds with the highest predicted therapeutic potential.
Similarly, SMR models can predict the metabolic fate of compounds, identifying potential metabolic "hot-spots" and predicting the formation of metabolites. nih.gov This information is invaluable for designing compounds with improved metabolic stability and a more predictable pharmacokinetic profile. The development of reliable QSAR and SMR models for O-aminobutyl cannabinoids would be a powerful tool for their rational design and optimization.
Application in Novel Preclinical Disease Models for Mechanistic Insights
Once lead compounds with desirable potency, selectivity, and stability have been identified, their therapeutic potential must be evaluated in relevant preclinical disease models. The diverse roles of the endocannabinoid system in pathophysiology suggest that O-aminobutyl cannabinoids could have applications in a wide range of conditions. frontiersin.orgnih.gov
For example, CB2-selective agonists are being investigated for their anti-inflammatory and analgesic properties. nih.gov O-aminobutyl cannabinoids with high CB2 selectivity could be tested in animal models of chronic pain, multiple sclerosis, and inflammatory bowel disease. nih.govnumberanalytics.com These studies would not only provide evidence for their therapeutic efficacy but also offer insights into the role of the CB2 receptor in these diseases.
Furthermore, the unique pharmacological profiles of these novel compounds may reveal new therapeutic applications. For instance, if a compound exhibits biased agonism, where it preferentially activates certain downstream signaling pathways of a receptor, it could offer a more targeted therapeutic effect with fewer side effects. Preclinical studies are essential to uncover these nuances and guide clinical development. nih.gov
Opportunities for Utilization as Pharmacological Research Tools and Probes
Novel, well-characterized cannabinoid ligands are not only potential therapeutics but also valuable research tools. nih.govpsu.edu Compounds with high potency and selectivity for a particular receptor subtype can be used to probe the physiological and pathophysiological roles of that receptor.
O-aminobutyl cannabinoids with specific pharmacological profiles could be developed as radiolabeled ligands for positron emission tomography (PET) imaging, allowing for the visualization and quantification of cannabinoid receptors in the living brain. This would be a powerful tool for studying the role of the endocannabinoid system in neurological and psychiatric disorders.
Furthermore, photoaffinity probes based on the O-aminobutyl cannabinoid scaffold could be synthesized. These probes can be used to covalently label their target receptors, facilitating their isolation and characterization. This would provide a deeper understanding of the molecular interactions between these novel ligands and their receptors. The development of such research tools would be a significant contribution to the broader field of cannabinoid pharmacology. elsevierpure.com
Q & A
Advanced Research Question
- Metabolite profiling : Use untargeted HRMS with data-dependent acquisition (DDA) to detect hydroxylated or carboxylated metabolites.
- Fragmentation patterns : Compare MS/MS spectra to known THC metabolites (e.g., 11-hydroxy-THC, 11-nor-9-carboxy-THC) and apply predictive software (e.g., MetFrag) .
- Isotopic labeling : Synthesize deuterated 1-O-A-B-THC to track metabolic pathways in vitro (e.g., liver microsomes) .
What strategies optimize the synthesis of this compound via flow chemistry to enhance yield and scalability?
Advanced Research Question
- Catalyst selection : Test heterogeneous Lewis acids (e.g., ZnCl2 on silica) under continuous flow conditions to improve reaction efficiency (>80% yield) .
- Temperature control : Maintain 50–60°C to prevent thermal degradation of the aminobutyl group during cyclization .
- Purification : Use inline liquid-liquid extraction (LLE) to isolate 1-O-A-B-THC from unreacted precursors .
How do receptor-binding assays differentiate the affinity of this compound for CB1 vs. CB2 receptors?
Advanced Research Question
- Radioligand displacement : Compare IC50 values using [³H]CP-55,940 for CB1 and [³H]WIN-55,212-2 for CB2 in transfected HEK293 cells .
- Functional assays : Measure cAMP inhibition (CB1) or β-arrestin recruitment (CB2) via BRET/FRET systems to assess biased signaling .
What methodologies address the instability of this compound in long-term storage for analytical reference standards?
Basic Research Question
- Storage conditions : Dissolve in acetonitrile (≥98% purity) and store at -20°C in amber vials to prevent photodegradation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to monitor impurity formation .
How can researchers reconcile contradictory data on the neuropharmacological effects of this compound in rodent models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
